Fmoc-Chg-OH

Peptide hydrophobicity Lipophilicity Membrane permeability

Sourcing Fmoc-Chg-OH (161321-36-4) requires strict stereochemical and purity control to maintain peptide conformational stability and proteolytic resistance. With a high LogP (5.60), this L-cyclohexylglycine derivative enhances membrane permeability. We recommend only ≥98% HPLC grade material, verified for identity, to prevent failed syntheses or inactive peptides. Procure in bulk with analytical documentation.

Molecular Formula C23H25NO4
Molecular Weight 379.4 g/mol
CAS No. 161321-36-4
Cat. No. B557505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Chg-OH
CAS161321-36-4
SynonymsFmoc-Chg-OH; 161321-36-4; Fmoc-L-Cyclohexylglycin; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclohexylaceticacid; AmbotzFAA1713; AC1OCVE4; SCHEMBL1405653; CTK8C5135; BWQQGHPODCJZDB-NRFANRHFSA-N; MolPort-006-705-652; ACT09756; ZINC1036845; 8160AA; ANW-74306; CF-785; RTR-006866; AJ-24720; AK-63437; KB-52086; SC-11107; AB1002084; FT-0679772; J-300447; I14-38638; (2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)aceticacid
Molecular FormulaC23H25NO4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26)/t21-/m0/s1
InChIKeyBWQQGHPODCJZDB-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid (CAS 161321-36-4): A Foundational Fmoc-Protected Non-Proteinogenic Amino Acid for Advanced Peptide Synthesis


(2S)-2-cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid (CAS 161321-36-4), commonly known as Fmoc-L-cyclohexylglycine or Fmoc-Chg-OH, is a non-proteinogenic amino acid derivative . It is a cornerstone building block in solid-phase peptide synthesis (SPPS), characterized by its 9-fluorenylmethoxycarbonyl (Fmoc) amine-protecting group and a sterically bulky, hydrophobic cyclohexyl side chain [1]. This compound is commercially available with a typical purity of ≥98% (HPLC), a molecular weight of 379.45 g/mol (C23H25NO4), and a melting point in the range of 178-185°C .

Why Procurement of Fmoc-L-cyclohexylglycine (CAS 161321-36-4) Requires Rigorous Specification: The Risks of Interchanging In-Class Analogs


Generic substitution in this class is high-risk because stereochemistry (L- vs. D-cyclohexylglycine) and side-chain bulk critically dictate the final peptide's conformational stability, proteolytic resistance, and bioactivity [1]. Swapping Fmoc-L-cyclohexylglycine for a less hydrophobic analog like Fmoc-phenylglycine or a smaller aliphatic derivative like Fmoc-tert-leucine will alter the peptide's three-dimensional structure, potentially abolishing target binding [2]. Even switching to the enantiomer, Fmoc-D-cyclohexylglycine (CAS 198543-96-3), yields a completely different, non-functional peptide. The following evidence quantifies the specific structural and physicochemical properties that make this particular building block non-interchangeable for critical applications.

Quantitative Evidence for Selecting (2S)-2-cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid (CAS 161321-36-4)


LogP Comparison: Quantifying the Hydrophobic Shift Relative to Fmoc-Phenylglycine

Fmoc-L-cyclohexylglycine provides a quantifiable increase in lipophilicity compared to the common aromatic analog Fmoc-phenylglycine . The predicted LogP for Fmoc-L-cyclohexylglycine is 5.60, a direct consequence of its fully saturated cyclohexyl ring. This higher LogP is a primary driver for its selection when enhancing the overall hydrophobicity or membrane interaction potential of a peptide drug candidate is required.

Peptide hydrophobicity Lipophilicity Membrane permeability

Conformational Stability: Evidence from Poly(D-cyclohexylglycine) vs. Poly(D-phenylglycine)

Incorporation of the cyclohexylglycine residue confers greater conformational stability to synthetic polypeptides compared to the phenylglycine analog [1]. In a direct study, the ordered (helical) form of poly(D-cyclohexylglycine) was found to be slightly more stable than that of poly(D-phenylglycine) across multiple solvent systems. This was interpreted as a result of stronger non-covalent bond formation in the cyclohexyl-containing polypeptide [2].

Peptide conformation Helical stability Polypeptide structure

Proteolytic Resistance: A Pharmacological Imperative for In Vivo Applications

Non-proteinogenic amino acids like cyclohexylglycine are strategically incorporated into peptide-based inhibitors to confer resistance against degradation by endogenous peptidases and proteinases [1]. This is a class-level inference for non-natural amino acids bearing bulky side chains. The steric hindrance imposed by the cyclohexyl group directly impedes the active site of proteolytic enzymes, thereby enhancing the pharmacological half-life and stability of the peptide drug .

Peptide stability Protease resistance Drug metabolism

Stereochemical Purity: Absolute Chiral Fidelity for Target Binding

The target compound is defined by its (2S)- (or L-) stereochemistry, which is non-negotiable for biological function. Reputable vendors supply Fmoc-L-cyclohexylglycine with a defined specific optical rotation, e.g., [α]D20 = +6 ± 2° (C=1 in MeOH), which confirms the presence of the active L-enantiomer . In contrast, the D-enantiomer (Fmoc-D-cyclohexylglycine, CAS 198543-96-3) has an opposite rotation and would produce a biologically inactive diastereomeric peptide .

Stereochemistry Chiral purity Enantiomeric excess

Core Application Scenarios for Fmoc-L-cyclohexylglycine (CAS 161321-36-4) Driven by Differentiating Evidence


Engineering Proteolytically Stable Peptide Therapeutics and Stapled Peptides

The quantitative LogP difference and class-level evidence of proteolytic resistance make this building block ideal for developing peptide-based drugs (e.g., enzyme inhibitors, receptor antagonists) that require enhanced stability and membrane permeability. Its bulky cyclohexyl side chain is strategically incorporated to shield amide bonds from proteases and stabilize bioactive conformations .

Modulating Hydrophobicity in Membrane-Active Peptides and Lipopeptide Conjugates

The high predicted LogP of 5.60 is a key driver for incorporating Fmoc-L-cyclohexylglycine into peptides designed to interact with lipid bilayers. It is used to fine-tune the hydrophobicity of antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and other membrane-active sequences, which can be critical for improving cellular uptake or membrane disruption .

Investigating Peptide Folding, Stability, and Protein-Protein Interactions (PPIs)

As shown in direct comparative studies of synthetic polypeptides , the cyclohexylglycine residue offers quantifiably greater conformational stability than phenylglycine. This property is leveraged in basic research to create stable model peptides for studying protein folding, helix formation, and to map structure-activity relationships (SAR) of protein-protein interaction interfaces .

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